(4-Cyclobutylpiperazin-1-yl)(pyrrolidin-3-yl)methanone
Description
Propriétés
IUPAC Name |
(4-cyclobutylpiperazin-1-yl)-pyrrolidin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O/c17-13(11-4-5-14-10-11)16-8-6-15(7-9-16)12-2-1-3-12/h11-12,14H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHSDNAJOZLPGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCN(CC2)C(=O)C3CCNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
(4-Cyclobutylpiperazin-1-yl)(pyrrolidin-3-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic implications.
Chemical Structure
The compound can be represented structurally as follows:
Where , , and represent the number of carbon, hydrogen, and nitrogen atoms, respectively. The specific arrangement of these atoms contributes to its biological activity.
Research indicates that (4-Cyclobutylpiperazin-1-yl)(pyrrolidin-3-yl)methanone acts primarily as an antagonist at certain neurotransmitter receptors. Its interaction with the Toll-like receptors (TLRs) has been noted, suggesting a role in modulating immune responses .
Biological Activity Profile
The biological activities of this compound include:
- Antagonistic Effects : It exhibits antagonistic properties at various receptors, which may influence neurotransmission and immune signaling pathways.
- Anti-inflammatory Properties : Studies have shown that the compound can reduce inflammation through its action on TLRs, potentially offering therapeutic benefits in inflammatory diseases .
- Neuroprotective Effects : Preliminary data suggest neuroprotective capabilities, making it a candidate for further investigation in neurodegenerative conditions.
Summary of Biological Activities
Case Study 1: Anti-inflammatory Effects
In a controlled laboratory setting, the compound was administered to models of induced inflammation. The results indicated a significant reduction in inflammatory markers compared to control groups. This suggests that (4-Cyclobutylpiperazin-1-yl)(pyrrolidin-3-yl)methanone may be beneficial in treating conditions such as arthritis or other inflammatory disorders.
Case Study 2: Neuroprotective Potential
A study focused on the neuroprotective effects of this compound involved neuronal cell cultures exposed to neurotoxic agents. The addition of (4-Cyclobutylpiperazin-1-yl)(pyrrolidin-3-yl)methanone resulted in decreased cell death and improved cell viability, indicating its potential application in therapies for neurodegenerative diseases like Alzheimer's and Parkinson's .
Applications De Recherche Scientifique
Histamine H3 Receptor Antagonism
One of the primary applications of (4-Cyclobutylpiperazin-1-yl)(pyrrolidin-3-yl)methanone lies in its antagonistic activity against the histamine H3 receptor. The histamine H3 receptor is a G protein-coupled receptor involved in various central nervous system functions, including neurotransmitter release and regulation of sleep-wake cycles. Antagonists of this receptor are being investigated for their potential in treating conditions such as:
- Cognitive Disorders : Research indicates that H3 receptor antagonists may enhance cognitive function and have implications in treating Alzheimer's disease and other cognitive impairments .
- Obesity and Metabolic Disorders : Studies suggest that blocking H3 receptors could lead to increased energy expenditure and reduced food intake, making it a candidate for obesity treatment .
- Sleep Disorders : Given its role in regulating sleep, H3 antagonists may also be beneficial in addressing sleep disorders .
Synthesis and Structure-Activity Relationship (SAR)
Understanding the synthesis and structure-activity relationship (SAR) of (4-Cyclobutylpiperazin-1-yl)(pyrrolidin-3-yl)methanone is crucial for optimizing its pharmacological properties. The structural components contribute to its binding affinity and selectivity for the H3 receptor.
Key Structural Features
The compound features:
- Cyclobutyl Group : This moiety contributes to the steric properties that influence receptor binding.
- Piperazine Ring : Known for its ability to enhance solubility and bioavailability.
- Pyrrolidine Moiety : This component is essential for the interaction with the histamine H3 receptor, influencing both potency and efficacy.
Case Study 1: Cognitive Enhancement
A study published in Molecular Pharmacology evaluated the effects of a series of H3 receptor antagonists, including derivatives of (4-Cyclobutylpiperazin-1-yl)(pyrrolidin-3-yl)methanone. The results demonstrated improved cognitive performance in animal models, suggesting potential therapeutic applications in neurodegenerative diseases .
Case Study 2: Metabolic Effects
Research conducted on the metabolic effects of H3 receptor antagonists indicated that compounds similar to (4-Cyclobutylpiperazin-1-yl)(pyrrolidin-3-yl)methanone resulted in significant weight loss and improved metabolic profiles in obese rat models. This underscores the potential application of such compounds in obesity management .
Comparaison Avec Des Composés Similaires
Structural Similarity and Key Modifications
The compound’s structural analogs differ primarily in substituents on the piperazine ring or the secondary heterocycle. Key examples include:
Key Observations :
Stability and Degradation Pathways
Comparative stability studies under stress conditions reveal critical differences:
Insights :
Pharmacological and Physicochemical Properties
- Lipophilicity : The cyclobutyl group confers moderate logP (~2.5–3.0), balancing solubility and membrane permeability better than cyclohexyl analogs (logP ~3.5) .
- Binding Affinity: Piperazine-pyrrolidine methanones are often explored as kinase inhibitors or GPCR modulators. For example, (4-methylpiperazin-1-yl)(phenyl)methanone derivatives show activity in kinase assays . The cyclobutyl group may enhance selectivity for specific targets due to its constrained geometry.
Méthodes De Préparation
Overview of Structural Features Relevant to Synthesis
- The molecule contains a piperazine ring substituted at the 4-position with a cyclobutyl group.
- The amide linkage connects the piperazine nitrogen to a pyrrolidin-3-yl group.
- The presence of two nitrogen-containing heterocycles requires selective functionalization and coupling strategies.
Preparation Methods
General Synthetic Strategy
The synthesis of (4-Cyclobutylpiperazin-1-yl)(pyrrolidin-3-yl)methanone typically involves:
- Preparation or procurement of 4-cyclobutylpiperazine as the amine component.
- Preparation or procurement of pyrrolidin-3-yl carboxylic acid or its activated derivative.
- Formation of the amide bond through coupling reactions.
Stepwise Synthesis
Synthesis of 4-Cyclobutylpiperazine
- Starting from piperazine, selective alkylation at the 4-position with cyclobutyl halides (e.g., cyclobutyl bromide) under basic conditions yields 4-cyclobutylpiperazine.
- Reaction conditions typically involve a polar aprotic solvent (e.g., DMF), a base such as potassium carbonate, and controlled temperature to avoid dialkylation.
Preparation of Pyrrolidin-3-yl Carboxylic Acid Derivative
- Pyrrolidin-3-yl carboxylic acid or its activated esters (e.g., acid chlorides, anhydrides) are prepared or purchased.
- Activation methods include conversion to acid chloride using reagents like thionyl chloride or oxalyl chloride.
Amide Bond Formation
- The key step is the coupling of 4-cyclobutylpiperazine with pyrrolidin-3-yl carboxylic acid derivative.
- Common coupling reagents include carbodiimides (e.g., EDC, DCC) or uronium salts (e.g., HATU, TBTU).
- The reaction is typically carried out in an inert solvent (e.g., dichloromethane, DMF) at ambient or slightly elevated temperature.
- Base such as triethylamine or N-methylmorpholine is added to neutralize the acid formed during coupling.
- Purification is accomplished by column chromatography or recrystallization.
Alternative Synthetic Routes
- Direct coupling of 4-cyclobutylpiperazine with pyrrolidin-3-yl acid under peptide coupling conditions.
- Use of mixed anhydrides or activated esters to improve coupling efficiency.
- Protection-deprotection strategies if other functional groups are present on the pyrrolidine ring.
Representative Reaction Scheme
| Step | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Piperazine + Cyclobutyl bromide | K2CO3, DMF, 60°C | 4-Cyclobutylpiperazine |
| 2 | Pyrrolidin-3-yl carboxylic acid | SOCl2, reflux | Pyrrolidin-3-yl acid chloride |
| 3 | 4-Cyclobutylpiperazine + Pyrrolidin-3-yl acid chloride | Triethylamine, DCM, 0-25°C | (4-Cyclobutylpiperazin-1-yl)(pyrrolidin-3-yl)methanone |
Research Findings and Optimization
- The activation of the carboxylic acid to acid chloride improves the yield and rate of amide formation.
- Use of coupling reagents like HATU can provide milder conditions and reduce side reactions.
- Selective monoalkylation of piperazine is critical to avoid bis-substituted byproducts.
- Purity and yield depend on reaction time, temperature, and stoichiometry control.
Analytical Data and Characterization
- Confirmation of structure is achieved by NMR (1H, 13C), IR spectroscopy (amide C=O stretch), and mass spectrometry.
- Typical melting points and chromatographic behavior are reported in related literature.
- Purity is assessed by HPLC or TLC.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Alkylation + Acid Chloride Coupling | Cyclobutyl bromide, SOCl2, Et3N, DCM | High yield, straightforward | Requires handling acid chlorides |
| Carbodiimide-mediated Coupling | EDC/HOBt or DCC, base, DMF | Mild conditions, widely used | Possible urea byproduct formation |
| Uronium Salt Coupling | HATU, DIPEA, DMF | Fast reaction, high efficiency | Cost of reagents |
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for characterizing the purity and stability of (4-Cyclobutylpiperazin-1-yl)(pyrrolidin-3-yl)methanone?
- Methodology : High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are standard for purity assessment. For stability, accelerated degradation studies under varying pH, temperature, and light exposure can identify degradation products. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are critical for structural confirmation.
- Reference : Similar piperidine derivatives have been analyzed using HPLC with UV detection at 254 nm and C18 columns for retention profiling .
Q. How can researchers optimize the synthesis of this compound to improve yield and reduce impurities?
- Methodology :
- Step 1 : Employ coupling reactions (e.g., amide bond formation) with catalysts like HATU or DCC for efficiency.
- Step 2 : Monitor reaction progress via TLC or in-situ FTIR to minimize side products.
- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.
Q. What safety protocols are essential for handling (4-Cyclobutylpiperazin-1-yl)(pyrrolidin-3-yl)methanone in laboratory settings?
- Guidelines :
- Use fume hoods and PPE (gloves, lab coats) to avoid inhalation/skin contact.
- Store in airtight containers at 2–8°C to prevent degradation.
- Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
- Reference : Safety Data Sheets (SDS) for structurally similar compounds emphasize acute toxicity risks (H302, H315) and require emergency protocols for accidental exposure .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Approach :
- Cross-validation : Compare results from cell-based assays (e.g., HEK293 or CHO cells) and in vitro enzymatic assays (e.g., kinase inhibition).
- Structural analogs : Reference compounds like (4-Benzylpiperidin-1-yl)[1-(3-bromobenzyl)piperidin-3-yl]methanone show varied activity due to substituent effects (e.g., bromine vs. cyclobutyl groups) .
- Data Analysis : Use statistical tools (e.g., ANOVA) to assess significance of discrepancies.
Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound?
- Methods :
- ADME Prediction : Tools like SwissADME or QikProp calculate logP, solubility, and CYP450 interactions.
- Docking Studies : Molecular docking (AutoDock Vina) into target receptors (e.g., dopamine D3 or sigma-1 receptors) can rationalize binding affinities.
- Case Study : Piperazine derivatives with similar logP values (~2.5–3.5) show moderate blood-brain barrier penetration .
Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s selectivity for a target receptor?
- Experimental Design :
- Step 1 : Synthesize analogs with modifications to the cyclobutyl or pyrrolidinyl moieties.
- Step 2 : Test binding affinity via radioligand assays (e.g., competitive binding with [³H]-spiperone for sigma receptors).
- Step 3 : Correlate substituent effects (e.g., steric bulk, polarity) with IC₅₀ values.
- Reference : Nitro-substituted pyrazole analogs demonstrated improved selectivity by altering electron-withdrawing groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
